molecular formula C22H30O3S B1664704 7alpha-Thiospironolactone CAS No. 38753-76-3

7alpha-Thiospironolactone

Cat. No. B1664704
CAS RN: 38753-76-3
M. Wt: 374.5 g/mol
InChI Key: NZCDWYJROUPYPT-BIPXHUIRSA-N
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Description

7alpha-Thiospironolactone (7α-TS; developmental code name SC-26519) is a steroidal antimineralocorticoid and antiandrogen of the spirolactone group and a minor active metabolite of spironolactone .


Molecular Structure Analysis

The molecular formula of 7alpha-Thiospironolactone is C22H30O3S. Its exact mass is 374.1916 and its molecular weight is 374.539 . For more detailed structural information, please refer to the relevant scientific databases .


Chemical Reactions Analysis

7alpha-Thiospironolactone is involved in a reaction where it is converted to 7-alpha-thiomethylspironolactone . This reaction is classified as S-methylation .

Scientific Research Applications

7alpha-Thiospironolactone (7α-TS; developmental code name SC-24813; also known as deacetylspironolactone) is a steroidal antimineralocorticoid and antiandrogen of the spirolactone group and a minor active metabolite of spironolactone . It’s known to have affinity for the rat ventral prostate androgen receptor (AR) relative to that of spironolactone . The affinity of 7α-TS, 7α-TMS, and spironolactone for the rat prostate AR is about 3.0 to 8.5% of that of dihydrotestosterone (DHT) .

7α-TS, via a reactive metabolite formed by 17α-hydroxylase, is a suicide inhibitor of 17α-hydroxylase, and is thought to be involved in the inhibition of 17α-hydroxylase by spironolactone . This suggests its potential application in the field of endocrinology and pharmacology, particularly in studies related to androgen receptor activity and hormone synthesis.

  • Endocrinology and Pharmacology

    • 7alpha-Thiospironolactone is a steroidal antimineralocorticoid and antiandrogen . It has been found to possess approximately equivalent affinity for the rat ventral prostate androgen receptor (AR) relative to that of spironolactone . This suggests its potential use in studies related to androgen receptor activity.
    • It is also a suicide inhibitor of 17α-hydroxylase, and is thought to be involved in the inhibition of 17α-hydroxylase by spironolactone . This indicates its potential application in studies related to hormone synthesis.
  • Metabolite Studies

    • 7alpha-Thiospironolactone is a minor active metabolite of spironolactone . Other important metabolites of spironolactone include 7α-thiomethylspironolactone (7α-TMS; SC-26519), 6β-hydroxy-7α-thiomethylspironolactone (6β-OH-7α-TMS), and canrenone (SC-9376) . These metabolites are responsible for the therapeutic effects of the drug . Therefore, 7alpha-Thiospironolactone could be used in studies investigating the metabolism of spironolactone and its therapeutic effects.
  • Pharmacokinetics

    • The active metabolites of spironolactone have extended terminal half-lives of 13.8 hours for 7α-TMS, 15.0 hours for 6β-OH-7α-TMS, and 16.5 hours for canrenone . This suggests that 7alpha-Thiospironolactone could be used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of spironolactone and its metabolites.
  • Potassium-Sparing Diuretic

    • 7alpha-Thiospironolactone is a metabolite of spironolactone, which is a potassium-sparing diuretic . This suggests that 7alpha-Thiospironolactone could potentially be used in studies related to fluid balance and electrolyte levels in the body.
  • Sex Hormone-Binding Globulin Interaction

    • A study assessed the interaction of spironolactone and 7alpha-Thiospironolactone with sex hormone-binding globulin and found that they had very low affinity for this carrier protein . This could potentially be useful in studies investigating the interactions between drugs and carrier proteins in the body.
  • Pharmacodynamics

    • 7alpha-Thiospironolactone, as a metabolite of spironolactone, contributes to the therapeutic effects of the drug . This suggests that it could be used in pharmacodynamic studies to understand the mechanisms of action of drugs in the body.

Safety And Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling 7alpha-Thiospironolactone. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

properties

IUPAC Name

(7R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-7-sulfanylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O3S/c1-20-7-3-14(23)11-13(20)12-17(26)19-15(20)4-8-21(2)16(19)5-9-22(21)10-6-18(24)25-22/h11,15-17,19,26H,3-10,12H2,1-2H3/t15-,16-,17+,19+,20-,21-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZCDWYJROUPYPT-NYTLBARGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CC(C3C2CCC4(C3CCC45CCC(=O)O5)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1C[C@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20959566
Record name 10,13-Dimethyl-7-sulfanyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7alpha-Thiospironolactone

CAS RN

38753-76-3
Record name Pregn-4-ene-21-carboxylic acid, 17-hydroxy-7-mercapto-3-oxo-, γ-lactone, (7α,17α)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38753-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7alpha-Thiospironolactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038753763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10,13-Dimethyl-7-sulfanyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20959566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEACETYLSPIRONOLACTONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4LH70U7H4Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Shiroma, Y Darzi, E Terajima, Z Nakagawa… - bioRxiv, 2023 - biorxiv.org
The human gut microbiota produces diverse, extensive metabolites which have the potential to affect host physiology. Despite significant efforts to identify metabolic pathways for …
Number of citations: 0 www.biorxiv.org

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